4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Overview
Description
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound is characterized by the presence of chloroethoxy and methoxyethoxy substituents, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a quinazoline derivative.
Chlorination: Introduction of the chloro group at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: The chloroethoxy and methoxyethoxy groups are introduced through nucleophilic substitution reactions using corresponding alcohols (2-chloroethanol and 2-methoxyethanol) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of corresponding alcohols and quinazoline derivatives.
Scientific Research Applications
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets. The chloro and ether groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the ether substituents, making it less versatile in chemical reactions.
7-(2-Chloroethoxy)quinazoline: Lacks the methoxyethoxy group, potentially altering its biological activity.
6-(2-Methoxyethoxy)quinazoline: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is unique due to the combination of chloro, chloroethoxy, and methoxyethoxy groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a synthetic compound derived from the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and pharmacokinetic profiles based on available research.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C13H14Cl2N2O3
- Molecular Weight : 303.17 g/mol
- CAS Number : 18925091
This compound features a quinazoline core substituted with chlorine and ethoxy groups, which may influence its biological activity.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, a study on substituted tetrazoloquinazolines demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating effective inhibition at low concentrations .
- Molecular Docking Studies : Molecular docking analyses suggest that quinazoline derivatives can effectively bind to specific targets involved in cancer progression. The binding affinity and stability of these interactions are crucial for their potential as therapeutic agents .
- Mechanisms of Action : The anticancer effect may be attributed to the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis. These mechanisms are critical for limiting tumor growth and metastasis.
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have been reported to possess:
- Antimicrobial Activity : Some studies indicate that quinazoline compounds exhibit antibacterial and antifungal properties, making them candidates for treating infections .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of quinazoline derivatives, which may contribute to their therapeutic efficacy in various diseases .
Case Study 1: Anticancer Activity in Breast Cancer Models
A recent study synthesized a series of quinazoline derivatives, including this compound, and evaluated their cytotoxicity using MTT assays. The results indicated that these compounds could significantly reduce cell viability in MCF-7 cells compared to controls. The study utilized various concentrations to determine IC50 values, revealing promising candidates for further development as anticancer agents .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction |
Doxorubicin (Control) | MCF-7 | 0.5 | DNA intercalation |
Case Study 2: Molecular Docking Analysis
In silico studies using molecular docking software (MOE) assessed the binding interactions between quinazoline derivatives and target proteins involved in cancer pathways. The results demonstrated favorable binding energies, suggesting that these compounds could effectively inhibit target proteins associated with tumor growth .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Bioavailability : Preliminary data suggest that this compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability and permeability .
- Metabolism : Further studies are required to elucidate the metabolic pathways involved in the biotransformation of this compound.
- Excretion : Investigating the excretion pathways will help determine the safety profile and dosing regimens necessary for clinical applications.
Properties
IUPAC Name |
4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVHQGBDDTDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596535 | |
Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-20-5 | |
Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183322-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.